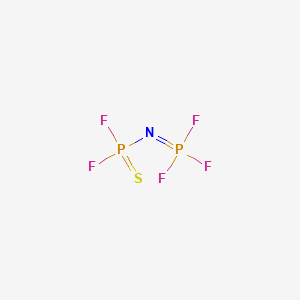
Phosphorimidictrifluoride, (difluorophosphinothioyl)-(8CI,9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorimidictrifluoride, (difluorophosphinothioyl)-(8CI,9CI), is a fluorinated compound characterized by the presence of phosphorus, nitrogen, sulfur, and fluorine atoms. Fluorinated compounds are known for their unique properties, such as high electronegativity and small atomic size, which can enhance the potency, selectivity, metabolic stability, and pharmacokinetics of drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphorimidictrifluoride, (difluorophosphinothioyl)-(8CI,9CI), involves the reaction of phosphorus trichloride with ammonia and sulfur tetrafluoride under controlled conditions. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The process requires precise temperature and pressure control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. Large-scale reactors and advanced purification techniques are employed to produce high-purity phosphorimidictrifluoride, (difluorophosphinothioyl)-(8CI,9CI). The use of automated systems ensures consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Phosphorimidictrifluoride, (difluorophosphinothioyl)-(8CI,9CI), undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert it to lower oxidation state compounds.
Substitution: It can undergo nucleophilic substitution reactions where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorimidictrioxide derivatives, while substitution reactions can produce a variety of substituted phosphorimidictrifluoride compounds .
Scientific Research Applications
Phosphorimidictrifluoride, (difluorophosphinothioyl)-(8CI,9CI), has several scientific research applications:
Mechanism of Action
The mechanism of action of phosphorimidictrifluoride, (difluorophosphinothioyl)-(8CI,9CI), involves its interaction with molecular targets through the formation of strong bonds with biological molecules. The fluorine atoms enhance the compound’s binding affinity and stability, making it a potent inhibitor of specific enzymes and pathways .
Comparison with Similar Compounds
Similar Compounds
Phosphorimidictrioxide: Similar in structure but with oxygen atoms instead of fluorine.
Phosphorimidicdifluoride: Contains fewer fluorine atoms.
Phosphorimidictrichloride: Chlorine atoms replace fluorine atoms.
Uniqueness
Phosphorimidictrifluoride, (difluorophosphinothioyl)-(8CI,9CI), is unique due to its high fluorine content, which imparts exceptional chemical stability and reactivity. This makes it particularly valuable in applications requiring high-performance materials and potent biological activity .
Properties
CAS No. |
22341-50-0 |
|---|---|
Molecular Formula |
F5NP2S |
Molecular Weight |
203.01 g/mol |
IUPAC Name |
difluoro-sulfanylidene-[(trifluoro-λ5-phosphanylidene)amino]-λ5-phosphane |
InChI |
InChI=1S/F5NP2S/c1-7(2,3)6-8(4,5)9 |
InChI Key |
FWJHTYCBCHGFHM-UHFFFAOYSA-N |
Canonical SMILES |
N(=P(F)(F)F)P(=S)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


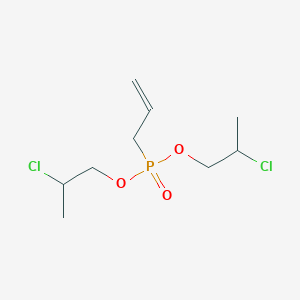
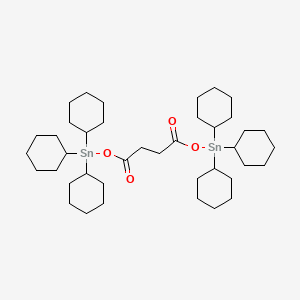
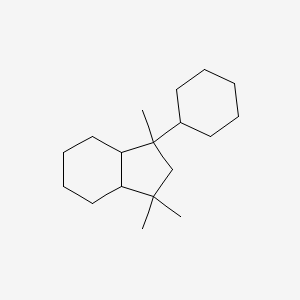
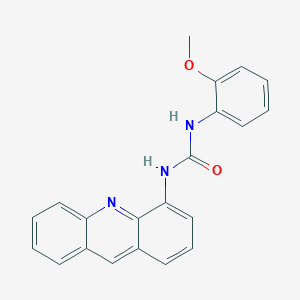
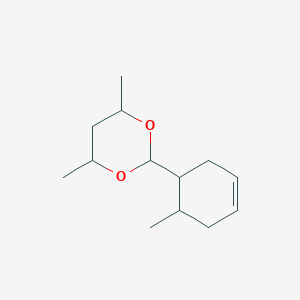
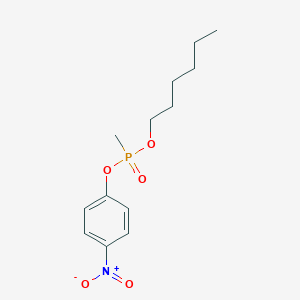
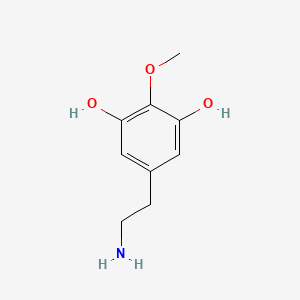
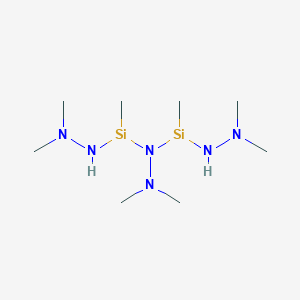
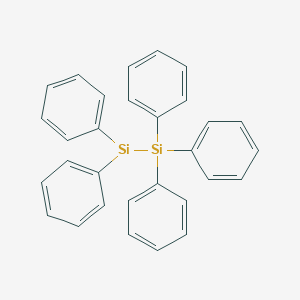
![[2,2-Dimethyl-4-(3-oxo-5-sulfanylidene-1,2,4-triazin-2-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl acetate](/img/structure/B14712749.png)
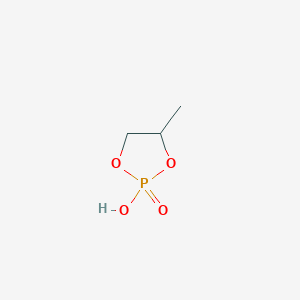
![Tert-butyl 2-[2-[(4-methylphenyl)methylidene]-3-oxo-benzofuran-6-yl]oxyacetate](/img/structure/B14712765.png)


